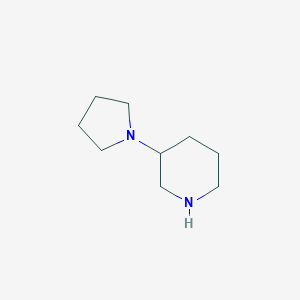

3-(Pyrrolidin-1-yl)piperidine

Description

Significance of Nitrogen Heterocycles in Medicinal Chemistry and Drug Design

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the realm of medicinal chemistry, forming the core of a vast number of pharmaceutical agents. nih.govwisdomlib.org Their prevalence is underscored by the fact that approximately 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen heterocycle. acs.org This widespread use can be attributed to their ability to engage in various biological interactions, including hydrogen bonding with DNA, which is a key mechanism for many anti-cancer drugs. nih.gov

Overview of Saturated Nitrogen Heterocycles in Pharmaceutical Agents

Saturated nitrogen heterocycles, such as pyrrolidine (B122466) and piperidine (B6355638), have gained increasing attention in drug discovery. researchgate.net Compared to their aromatic counterparts, these saturated rings offer improved three-dimensionality, which can lead to better spatial exploration of protein binding pockets. nih.govresearchgate.net This three-dimensional character, along with potentially improved aqueous solubility and less toxic metabolites, makes saturated heterocycles attractive scaffolds for the development of new therapeutic agents. researchgate.net The ability to introduce stereoisomerism further enhances the potential for creating diverse and specific bioactive molecules. researchgate.net

The 3-(Pyrrolidin-1-yl)piperidine Core as a Privileged Scaffold for Bioactive Molecules

The this compound scaffold, which combines both a pyrrolidine and a piperidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The combination of these two saturated heterocycles provides a unique three-dimensional structure that can be readily modified to optimize interactions with a variety of protein targets. Research has shown that analogs of this core structure exhibit significant biological activities, highlighting its potential in the development of novel therapeutics. For instance, the introduction of a pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline (B50416) has led to the discovery of potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. nih.gov

Historical Perspective on Pyrrolidine and Piperidine Alkaloids in Natural Products and Drug Discovery

The history of pyrrolidine and piperidine structures in medicine is deeply rooted in the study of natural products. nih.gov Alkaloids, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, have been a rich source of medicines for centuries. hebmu.edu.cn Many of these alkaloids feature pyrrolidine or piperidine rings as key structural components.

For example, nicotine, a well-known pyrrolidine alkaloid, exhibits a range of biological activities. nih.gov Similarly, piperidine is a core component of numerous alkaloids with significant pharmacological effects, such as morphine and codeine, which are potent analgesics. mdpi.com The study of these natural products has not only provided valuable therapeutic agents but has also inspired the synthesis of countless analogs, driving the field of drug discovery forward. hebmu.edu.cn The fusion of these two important heterocyclic rings, as seen in tropane (B1204802) alkaloids like scopolamine (B1681570) and atropine, further illustrates the historical significance of this combined scaffold in pharmacology. mdpi.com

Current Research Landscape and Future Prospects for this compound Analogs

The current research landscape for this compound analogs is vibrant and expanding. Scientists are actively exploring the synthesis and biological evaluation of new derivatives with the aim of discovering novel drugs for a wide range of diseases. For example, recent studies have focused on creating analogs to target the vesicular monoamine transporter 2 (VMAT2), with some pyrrolidine analogs showing high potency. acs.org

The versatility of the this compound scaffold allows for extensive chemical modifications. Researchers are investigating the impact of different substituents on the pyrrolidine and piperidine rings to fine-tune the pharmacological properties of these compounds. researchgate.net This includes exploring various stereoisomers to understand how the three-dimensional arrangement of atoms affects biological activity. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRVXZMXCPNZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Asymmetric Synthesis of 3 Pyrrolidin 1 Yl Piperidine Systems

Significance of Chirality in Biological Activity and Drug Design for Pyrrolidine (B122466) and Piperidine (B6355638) Scaffolds

The spatial arrangement of substituents on pyrrolidine and piperidine rings plays a pivotal role in their interaction with biological macromolecules, which are themselves chiral. The introduction of one or more stereogenic centers into these scaffolds can lead to stereoisomers with markedly different pharmacological and toxicological profiles. nih.govrsc.org This is because the binding pockets of receptors and active sites of enzymes are three-dimensional and stereospecific, meaning they will preferentially interact with a molecule that has a complementary shape.

The significance of chirality in these scaffolds for drug design is multifaceted:

Enhanced Biological Activity and Selectivity: Single enantiomers of a chiral drug can exhibit significantly higher affinity for their target receptor compared to other stereoisomers. This can translate to increased potency and a more favorable therapeutic index. For instance, the stereochemistry of substituents on the pyrrolidine ring can dictate the biological profile of a drug candidate, with different stereoisomers leading to different binding modes. nih.gov The introduction of chiral centers in the piperidine ring can also effectively enhance the biological activities and selectivity of small molecules. thieme-connect.com

Modulation of Physicochemical Properties: Chirality can influence a molecule's physicochemical properties, such as solubility and lipophilicity (logP/logD). thieme-connect.com These properties are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By carefully selecting the stereochemistry, medicinal chemists can fine-tune these parameters to optimize a drug's performance. thieme-connect.com

Improved Pharmacokinetic Properties: The stereochemical configuration of a molecule can affect its metabolic stability and plasma protein binding, thereby influencing its pharmacokinetic profile. thieme-connect.com One enantiomer might be metabolized more slowly than another, leading to a longer duration of action.

Exploration of 3D Pharmacophore Space: Saturated heterocyclic rings like pyrrolidine and piperidine, due to their sp3-hybridized carbon atoms, allow for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. nih.govresearchgate.net The non-planar nature of these rings, often described as "pseudorotation" in pyrrolidines, contributes to their increased 3D coverage, which is a desirable trait for successful drug candidates. nih.govresearchgate.net

The deliberate incorporation of chirality into pyrrolidine and piperidine scaffolds is, therefore, a key strategy in modern drug discovery, enabling the development of safer and more effective therapeutic agents. researchgate.net

Enantioselective Synthetic Strategies for Chiral 3-(Pyrrolidin-1-yl)piperidine and Analogues

The synthesis of enantiomerically pure this compound and its analogues is a significant challenge in organic chemistry. The demand for stereochemically defined compounds has driven the development of numerous asymmetric synthetic methods. These strategies can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and diastereoselective approaches.

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov Natural amino acids, such as proline and hydroxyproline, are particularly valuable precursors for the synthesis of chiral pyrrolidine derivatives. mdpi.com Similarly, alkaloids, which often contain piperidine rings, can serve as starting points for the synthesis of more complex chiral piperidine-containing molecules. bath.ac.uk

This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. For example, the non-essential amino acid L-proline, which possesses a single chiral center, is frequently employed as a building block to produce a variety of chiral compounds. nih.gov The synthesis of dendrobate alkaloid (+)-241D and isosolenopsin, both containing a cis-2,6-dialkylpiperidine core, has been accomplished using N-Boc protected D-alanine as the chiral precursor. nih.gov The stereogenic center in alanine (B10760859) effectively directs the formation of the new stereocenters in the target molecules. nih.gov

While effective, a limitation of the chiral pool approach is that the accessible stereoisomers are often dictated by the chirality of the available natural products.

Asymmetric catalysis offers a more flexible and efficient route to chiral piperidines and pyrrolidines, allowing for the synthesis of either enantiomer of a target molecule by selecting the appropriate chiral catalyst. rsc.org This approach involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Several catalytic strategies have been successfully employed:

Rhodium-Catalyzed Asymmetric Carbometalation: A highly regio- and enantioselective Rh-catalyzed carbometalation of dihydropyridines has been developed to access enantioenriched 3-substituted piperidines. nih.gov This method demonstrates broad functional group tolerance and can be utilized in the formal syntheses of clinically relevant molecules like Preclamol and Niraparib. nih.gov

Catalytic Asymmetric Deprotonation: A concise route to each stereoisomer of β-hydroxy piperidines has been achieved starting from N-Boc pyrrolidine through a catalytic asymmetric deprotonation-aldehyde trapping-ring expansion sequence. acs.orgfigshare.com The choice of the chiral ligand, such as (-)-sparteine (B7772259) or its surrogate, dictates the stereochemical outcome of the reaction. acs.org

Intramolecular C–H Amination: Biocatalytic intramolecular C(sp3)–H amination of organic azides using engineered P450 enzymes provides a direct route to chiral pyrrolidines and indolines. nih.gov This method offers a green and efficient alternative to traditional chemical methods.

Iridium-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridinium (B92312) salts catalyzed by iridium complexes is another effective method for producing chiral piperidines. nih.gov

These catalytic methods represent a powerful toolkit for the synthesis of a diverse range of chiral pyrrolidine and piperidine derivatives with high enantiomeric purity.

For molecules containing multiple stereocenters, such as multi-substituted piperidines, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective reactions are often employed to construct these complex molecules, where an existing chiral center in the substrate directs the formation of a new stereocenter.

Recent advances in this area include:

Radical (4+2) Cycloaddition: A boronyl radical-catalyzed (4+2) cycloaddition reaction between 3-aroyl azetidines and various alkenes has been developed for the synthesis of densely substituted piperidines at the 3,4,5-positions with high yield and diastereoselectivity. nih.gov

Hydrogenation of Substituted Pyridines: The hydrogenation of disubstituted pyridines can proceed with high diastereoselectivity to afford cis-piperidines. whiterose.ac.uk These can then be converted to their trans-diastereoisomers through base-mediated epimerization. whiterose.ac.uk Ruthenium and nickel heterogeneous catalysts have also been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov

Multicomponent Reactions: A four-component diastereoselective synthesis of pyridinium salts of piperidin-2-ones has been reported, proceeding through a Michael–Mannich cascade reaction. researchgate.net This method allows for the formation of four stereocenters in a single step with high stereoselectivity. researchgate.net

These diastereoselective strategies are essential for the synthesis of complex, biologically active molecules containing multiple stereocenters within the piperidine ring.

Influence of Stereochemistry on Conformational Flexibility and Receptor Recognition in this compound Derivatives

The three-dimensional shape of a molecule is not static; it can adopt various conformations through the rotation of single bonds. The relative stability of these conformers and the energy barriers between them define the molecule's conformational flexibility. For this compound derivatives, the stereochemistry of substituents on both the piperidine and pyrrolidine rings has a profound impact on their conformational preferences, which in turn is critical for receptor recognition and biological activity.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. Substituents on the ring can occupy either an axial or an equatorial position, and the equilibrium between these two conformations is influenced by several factors:

Steric Interactions: Large substituents generally prefer the less sterically hindered equatorial position.

Hyperconjugation and Electrostatic Interactions: In fluorinated piperidines, the conformational behavior is influenced by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.gov For instance, charge-dipole interactions and hyperconjugation can favor an axial orientation of a fluorine substituent. nih.gov

Pseudoallylic Strain: When the piperidine nitrogen is acylated or bonded to an aromatic ring, conjugation of its lone pair with the adjacent π-system increases its sp2 character. nih.gov This can lead to pseudoallylic strain, which forces a 2-substituent into an axial orientation. nih.gov This conformational preference can be crucial for fitting into a specific binding pocket. nih.gov

The following table summarizes the key stereochemical considerations and their impact on the properties of pyrrolidine and piperidine-containing compounds:

| Stereochemical Aspect | Influence on Molecular Properties and Biological Activity |

| Chirality | Determines enantiomer-specific interactions with biological targets, leading to differences in potency, selectivity, and toxicology. nih.govrsc.org |

| Diastereomerism | Affects the relative orientation of substituents, influencing the overall 3D shape and conformational preferences of the molecule. whiterose.ac.uk |

| Conformational Isomerism | The equilibrium between different conformers (e.g., chair, boat) and the axial/equatorial orientation of substituents is critical for receptor binding. nih.govnih.gov |

Structure Activity Relationship Sar and Molecular Design of 3 Pyrrolidin 1 Yl Piperidine Derivatives

Elucidation of Key Pharmacophoric Features within the 3-(Pyrrolidin-1-yl)piperidine Scaffold

The pharmacophoric features of the this compound scaffold are the essential structural elements and their spatial arrangement that are critical for molecular recognition by a biological target. The core scaffold itself presents key features:

Two Basic Nitrogen Atoms: The nitrogen atoms within the pyrrolidine (B122466) and piperidine (B6355638) rings are typically basic. nih.gov Their protonation state at physiological pH influences solubility, cell permeability, and the potential for ionic interactions with acidic residues (e.g., aspartic acid, glutamic acid) in a receptor's binding pocket.

Defined 3D Geometry: As a saturated heterocyclic system, the scaffold is non-planar. nih.govresearchgate.net The piperidine ring typically adopts a chair conformation, while the pyrrolidine ring has an envelope or twist conformation. researchgate.netresearchgate.net This defined three-dimensional shape provides a rigid framework to position appended functional groups in specific vectors for optimal receptor engagement.

Lipophilic Core: The hydrocarbon backbone of the two rings provides a degree of lipophilicity, which can be crucial for crossing biological membranes and for engaging in hydrophobic interactions within a binding site.

Systematic Variation of Substituents on Pyrrolidine and Piperidine Rings

The systematic modification of substituents on both the pyrrolidine and piperidine rings is a cornerstone of lead optimization for compounds containing the this compound scaffold. These modifications aim to fine-tune the molecule's interaction with its target and improve its drug-like properties.

Impact of Substituent Position and Electronic Properties on Biological Activity

The position and electronic nature (electron-donating or electron-withdrawing) of substituents profoundly affect the biological activity of this compound derivatives.

Piperidine Ring Substitution: In the development of CCR5 antagonists, modifications to a 4-(3-phenylprop-1-yl)piperidine moiety attached to a pyrrolidine core demonstrated the importance of the aromatic group. Introducing electron-deficient aromatics was explored to balance antiviral potency with pharmacokinetics. nih.gov For a different class of compounds, N-piperidinyl-benzimidazolones, substitution at the 4-position of the piperidine ring was found to be the most tolerated for potent inhibition of the OGG1 enzyme. nih.gov

Pyrrolidine Ring Substitution: SAR analysis of pyrrolidine-2,5-dione derivatives revealed that the nature of the substituent at the 3-position strongly influences anticonvulsant activity. For example, 3-benzhydryl and 3-isopropyl groups conferred potent protection in the scPTZ test, indicating that steric bulk at this position is a key determinant of activity. nih.gov

Electronic Effects: The introduction of halogen atoms, such as chlorine or fluorine, can significantly alter a molecule's properties. In a series of 5-oxopyrrolidine-3-carboxamides, the introduction of 3,4-dichloro substituents onto a central phenyl ring dramatically improved CCR5 binding affinity. nih.gov Fluorine substitution is also a common strategy; its high electronegativity can create favorable dipole interactions and block sites of metabolism. u-tokyo.ac.jp

The following table summarizes the effects of substituents on the activity of certain piperidine and pyrrolidine derivatives.

| Scaffold/Target | Substituent Modification | Position | Effect on Activity |

| 5-Oxopyrrolidine-3-carboxamide / CCR5 | 3,4-dichloro on central phenyl ring | N/A | Increased binding affinity (IC50 from 1.9 µM to 0.057 µM) nih.gov |

| 1,3,4-Trisubstituted pyrrolidine / CCR5 | Modification of arylpropylpiperidine side chain | Piperidine N-1 | Balanced potency and pharmacokinetics nih.gov |

| N-Piperidinyl-benzimidazolone / OGG1 | Methyl, halides, methoxy, amine | Piperidine 4-position | 4-position modification yielded potent inhibitors nih.gov |

| Pyrrolidine-2,5-dione / Anticonvulsant | 3-benzhydryl, 3-isopropyl | Pyrrolidine 3-position | Favorable protection in scPTZ seizure test nih.gov |

Optimization Strategies for Potency, Selectivity, and Biological Target Specificity

Structure-Based Design: When the 3D structure of the target protein is known, structure-based design can be employed. This involves optimizing the fit of the ligand into the binding pocket. For example, the optimization of piperidine-pteridine derivatives as Leishmania pteridine (B1203161) reductase inhibitors used this approach to improve selectivity for the parasite's enzyme. nih.gov

Improving Affinity through Substituents: Potency can be increased by adding functional groups that form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target. Replacing a 1-methyl group with a 1-benzyl group on the 5-oxopyrrolidine moiety of a CCR5 antagonist improved the IC50 from 1.9 µM to 0.038 µM. nih.gov

Achieving Selectivity: Selectivity is often achieved by exploiting differences in the binding sites of related proteins. For histamine (B1213489) H3/sigma-1 receptor antagonists, the piperidine ring was identified as a critical structural element for dual activity, whereas replacing it with a piperazine (B1678402) core significantly reduced affinity for the sigma-1 receptor, thereby increasing selectivity. nih.gov

Targeting Specificity: In the design of muscarinic agents, modifications that joined the amide moiety and a methyl group of the parent compound into a six- or seven-membered ring (i.e., piperidine or azepane) preserved binding affinity but abolished agonist efficacy, turning them into antagonists. nih.gov This demonstrates how structural changes can switch a compound's functional activity at the same receptor.

Modulating Pharmacokinetic Profiles through Structural Modifications of the Pyrrolidine-Piperidine Scaffold

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Structural modifications to the pyrrolidine-piperidine scaffold are critical for achieving a desirable PK profile.

Improving Bioavailability: Modifications can enhance oral bioavailability. In a series of 3-(pyrrolidin-1-yl)propionic acid analogues, new derivatives featured higher bioavailabilities and lower rates of clearance compared to the parent compound. researchgate.net

Blocking Metabolic Soft Spots: Metabolism, often by cytochrome P450 enzymes, is a primary route of drug clearance. Introducing groups like fluorine or replacing a metabolically labile proton with a methyl group can prevent metabolic degradation and prolong the drug's half-life. nih.govnih.gov For instance, introducing a methyl group at the C-3 position of a pyrrolidine ring was intended to provide steric hindrance to prevent metabolic instability. nih.gov

Modulating Lipophilicity and Solubility: A balance between lipophilicity (for membrane permeability) and hydrophilicity (for aqueous solubility) is essential. Replacing a pyrazine (B50134) ring with azetidine (B1206935) in one series improved aqueous solubility tenfold. nih.gov While not a direct modification of the this compound scaffold, this principle is widely applied. Introducing polar groups or basic centers, such as a morpholine (B109124), can improve solubility. dundee.ac.uk

Conformational Analysis and Restriction in this compound Derivatives for Enhanced Receptor Fit

The three-dimensional conformation of a molecule is critical for its ability to bind to a receptor. Conformational analysis studies the different spatial arrangements of atoms in a molecule, while conformational restriction involves designing molecules that are "locked" into a specific, biologically active conformation. nih.govresearchgate.net

Conformational Preferences: The piperidine ring generally exists in a stable chair conformation. Substituents can occupy either an axial or equatorial position, and the preference depends on steric and electronic factors. researchgate.net For example, X-ray crystallography of a potent N-piperidinyl-benzimidazolone inhibitor revealed that the N-Piperidinyl-linker adopts a chair conformation, which was different from the boat conformation found in weaker analogues, suggesting this conformation was key for high potency. nih.gov

Enhanced Affinity through Restriction: By synthesizing conformationally restricted analogues, chemists can reduce the entropic penalty of binding, as the molecule does not need to "freeze" into the correct conformation upon binding. This often leads to higher affinity. A series of restricted analogues of the muscarinic agonist BM 5, where the side chain was cyclized to form a piperidine or azepine ring, resulted in compounds with high affinity, although they acted as antagonists rather than agonists. nih.gov The difference in affinity between five-, six-, and seven-membered ring analogues was rationalized in conformational terms using molecular mechanics calculations. nih.gov

Stereochemistry: The pyrrolidine and piperidine rings can contain multiple stereocenters. The spatial orientation of substituents is crucial, as different stereoisomers can have vastly different biological profiles due to their unique binding modes. nih.govresearchgate.net For many targets, one enantiomer is significantly more active than the other. For instance, the R enantiomers of resolved piperidine analogues of a muscarinic agent had 14-79 times higher affinity than the corresponding S enantiomers. nih.gov

Bioisosteric Replacements and Scaffold Hopping Approaches for Pyrrolidine and Piperidine Moieties

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to discover novel compounds with improved properties while retaining the desired biological activity. uniroma1.itnih.gov

Bioisosteric Replacement: This strategy involves substituting one atom or group with another that has similar physical or chemical properties, leading to similar biological activity. u-tokyo.ac.jpdrughunter.com The goal is often to improve PK properties or eliminate unwanted side effects.

Classic Bioisosteres: A common replacement within the broader class of piperidine/pyrrolidine-containing molecules is the substitution of a piperidine ring with a piperazine or morpholine ring to modulate basicity and solubility. nih.gov

Non-Classical Bioisosteres: Heterocyclic rings can serve as bioisosteres for other groups. For example, a 1,2,4-triazole (B32235) ring can act as a metabolically stable replacement for a tertiary amide. drughunter.com While not a direct replacement of the core rings, such strategies are applied to substituents on the scaffold.

Scaffold Hopping: This is a more drastic approach where the central core or scaffold of a molecule is replaced with a structurally different one, while maintaining the 3D arrangement of key functional groups responsible for biological activity. uniroma1.it This is used to find new chemical series with better properties or to escape existing patent protection.

Application to Piperidine Derivatives: Starting from a known active compound, computational or synthetic library approaches can be used to identify new core structures. For example, a "scaffold hopping" library based on a 3-amino piperidine scaffold was used to discover novel T-type calcium channel inhibitors. researchgate.net

Improving Properties: An extensive scaffold-hopping exercise on a series of proteasome inhibitors was undertaken specifically to improve solubility. This led to the identification of a preclinical candidate with a completely different core but improved aqueous and simulated intestinal fluid solubility. dundee.ac.uk In another example, replacing a pyrazine ring with other heterocycles like piperidine, pyrrolidine, and azetidine was explored to improve solubility and the fraction of sp3-hybridized carbons. nih.gov

The table below provides examples of bioisosteric replacement and scaffold hopping.

| Strategy | Original Moiety | Replacement Moiety | Goal / Outcome |

| Bioisosteric Replacement | Piperazine | Piperidine | Maintained H3R affinity, significantly increased σ1R affinity, altering selectivity profile. nih.gov |

| Scaffold Hopping | Imidazo[1,2-a]pyrazine | Multiple bicyclic scaffolds | Improved aqueous and FaSSIF solubility, leading to a preclinical candidate. dundee.ac.uk |

| Scaffold Hopping | Known T-type Ca2+ channel inhibitor | 3-Amino piperidine | Discovery of a novel, structurally distinct series of inhibitors. researchgate.net |

| Bioisosteric Replacement | Pyrazine | Azetidine | Tenfold improvement in aqueous solubility. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Pyrrolidine and Piperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the structural properties of chemical compounds with their biological activities in a quantitative manner. slideshare.net These models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures. slideshare.netijnrd.org For derivatives of pyrrolidine and piperidine, QSAR studies have been instrumental in elucidating the key structural features that govern their interactions with various biological targets.

Principles of QSAR Modeling

QSAR models are built upon the premise that the biological activity of a compound is a function of its physicochemical properties. ijnrd.org The process involves several key steps:

Data Set Selection : A series of compounds with known biological activities is selected.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include topological, geometric, electronic, and hydrophobic properties.

Model Development : Mathematical models are created to establish a relationship between the descriptors and the biological activity. slideshare.net Common methods include Multiple Linear Regression (MLR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Index Analysis (CoMSIA).

Model Validation : The predictive power of the model is rigorously tested using both internal and external validation techniques. nih.gov

QSAR Studies of Piperidine Derivatives

Several QSAR studies have been conducted on piperidine derivatives to understand their therapeutic potential. For instance, a study on furan-pyrazole piperidine derivatives as Akt1 inhibitors and anticancer agents developed robust 3D-QSAR models. nih.gov The models were established using 3D and 2D autocorrelation descriptors selected by a genetic algorithm, with MLR used to correlate these with the half-maximal inhibitory concentration (IC50). nih.gov The statistical significance of the models was confirmed through internal and external validation. nih.gov

In another study, 3D-QSAR models were developed for piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors. researchgate.net Both substructure-based and docking-based alignment methods were employed to construct the models. researchgate.net These studies provide insights into the structural requirements for potent inhibitory activity.

A fragment-based QSAR (GQSAR) model was also developed for piperidine-derived compounds that inhibit the p53–HDM2 interaction. researchgate.net This model was used to predict the activity of a combinatorial library of molecules, leading to the identification of potent inhibitors. researchgate.net

QSAR Studies of Pyrrolidine Derivatives

QSAR methodologies have also been extensively applied to pyrrolidine derivatives. A computational investigation of spiro[pyrrolidin-3,2-oxindoles] as inhibitors of the MDM2-p53 interaction utilized both 2D (Hologram QSAR) and 3D (CoMFA and CoMSIA) QSAR modeling. scispace.com The CoMSIA model, in particular, was successful in predicting the activity of new compounds and was validated by all external validation tests. scispace.com

Another study focused on pyrrolidine derivatives as potent neuraminidase inhibitors. nih.gov The 3D-QSAR models developed in this research highlighted the importance of hydrogen bonds and electrostatic factors in the inhibitory activity, a finding that was consistent with molecular docking results. nih.gov The statistical robustness of these models was demonstrated by their R², Q², and other validation parameters. nih.gov

The table below summarizes the statistical validation parameters from a selection of QSAR studies on piperidine and pyrrolidine derivatives, illustrating the predictive power of the developed models.

| Derivative Class | Target | QSAR Method | r² | q² (LOO) | Reference |

|---|---|---|---|---|---|

| Furan-pyrazole piperidines | Akt1 | GA-MLR | 0.742-0.832 | 0.684-0.796 | nih.gov |

| Spiro[pyrrolidin-3,2-oxindoles] | MDM2-p53 | CoMSIA | - | - | scispace.com |

| Pyrrolidine derivatives | Neuraminidase | 3D-QSAR | 0.731-0.830 | 0.560-0.611 | nih.gov |

| 2-((pyridin-3-yloxy)methyl)piperazines | α7 nAChR | CoMFA | 0.854 | 0.541 | nih.gov |

These QSAR studies collectively demonstrate that the biological activity of pyrrolidine and piperidine derivatives is significantly influenced by their three-dimensional structure, including steric and electronic properties. The insights gained from these computational models are invaluable for the rational design of novel and more potent therapeutic agents based on these heterocyclic scaffolds.

Biological Activities and Pharmacological Potential of 3 Pyrrolidin 1 Yl Piperidine Analogues

Antineoplastic and Antiproliferative Activities of Pyrrolidine (B122466)/Piperidine-Based Compounds

The pyrrolidine and piperidine (B6355638) scaffolds are integral to many compounds exhibiting significant antineoplastic and antiproliferative effects. Research has demonstrated the potential of these heterocyclic moieties in the development of novel anticancer agents. researchgate.net

Derivatives of piperidine have been investigated for their efficacy against various cancer cell lines. For instance, certain amide alkaloids containing a pyrrolidin-1-yl moiety have shown cytotoxic activity against human cervical carcinoma HeLa cells. nih.gov In particular, 1-[(9E)-10-(3,4-methylenedioxyphenyl)-9-decenoyl]pyrrolidine displayed notable inhibitory activity. nih.gov Structure-activity relationship studies have indicated that both an arylalkenylacyl side chain and the pyrrolidin-1-yl group are crucial for the antiproliferative effects. nih.gov

Furthermore, piperidine derivatives have been identified as potential clinical agents against several types of cancers, including breast, prostate, colon, lung, and ovarian cancer. bgu.ac.il For example, 2-amino-4-(1-piperidine)pyridine has been found to inhibit the proliferation of HT29 and DLD-1 colon cancer cells. frontiersin.org Another piperidine derivative, CLEFMA, which is 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, has also been recognized as an antiproliferative compound. frontiersin.org

A series of novel-substituted chalcone (B49325) analogs incorporating pyrrolidine and piperidine moieties have been synthesized and evaluated for their antiproliferative activity against estrogen receptor-positive MCF-7 breast cancer cell lines. Several of these derivatives demonstrated good antiproliferative activity, suggesting that the introduction of an amine side chain pharmacophore into the substituted chalcone enhances its anticancer potential. researchgate.net

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity |

|---|---|---|

| Arylalkenylacylpyrrolidine amides | HeLa (cervical carcinoma) | Cytotoxic activity nih.gov |

| 1-[(9E)-10-(3,4-methylenedioxyphenyl)-9-decenoyl]pyrrolidine | HeLa (cervical carcinoma) | Significant inhibitory activity nih.gov |

| 2-amino-4-(1-piperidine)pyridine | HT29, DLD-1 (colon cancer) | Inhibited proliferation frontiersin.org |

| CLEFMA | - | Antiproliferative compound frontiersin.org |

| Pyrrolidine/Piperidine substituted chalcones | MCF-7 (breast cancer) | Good antiproliferative activity researchgate.net |

Investigations into Cellular Mechanisms of Action

The anticancer properties of pyrrolidine and piperidine derivatives are underpinned by various cellular mechanisms, including DNA cleavage, inhibition of key enzymes like topoisomerase II, and induction of cell cycle arrest.

DNA Cleavage: Certain piperidine derivatives have been shown to possess DNA alkylating abilities and can induce strand cleavage. researchgate.net For instance, novel nitrogen-bridged bis-3-chloropiperidines have demonstrated a strong preference for alkylating guanine (B1146940) residues in DNA. researchgate.net The mechanism of DNA cleavage by piperidine often involves the nucleophilic displacement of a modified base, leading to strand scission. nih.gov

Topoisomerase II Inhibition: While direct evidence for topoisomerase II inhibition by 3-(pyrrolidin-1-yl)piperidine analogues is not extensively detailed in the provided search results, the broader class of piperidine-containing compounds has been implicated in mechanisms that affect DNA topology, a process regulated by enzymes like topoisomerase II. The ability of these compounds to intercalate with DNA suggests a potential for interference with topoisomerase function.

Neuropharmacological and Central Nervous System (CNS) Modulating Effects

Analogues of this compound have shown a range of neuropharmacological effects, positioning them as interesting candidates for the development of therapies for CNS disorders.

Receptor Modulatory Activities

Sigma Receptors: Piperidine-based derivatives have been extensively studied as ligands for sigma receptors (σR), which are implicated in various neurological and psychiatric disorders. nih.govunict.it The piperidine ring is considered a crucial structural element for achieving high affinity at the σ1 receptor. nih.gov Newly synthesized piperidine-based alkylacetamide derivatives have demonstrated mixed affinity for both σ1 and σ2 receptor subtypes. nih.gov The development of selective σ1 receptor modulators from a piperidine scaffold has been a focus of recent research, with several compounds showing promise for the treatment of neurodegenerative disorders like Alzheimer's disease. chemrxiv.org

Melanocortin Receptors: The search results did not provide specific information on the modulatory activities of this compound analogues on melanocortin receptors.

Enzyme Inhibition Studies

Acetylcholinesterase and Butyrylcholinesterase: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. ijpsi.org Several studies have highlighted the potential of pyrrolidine and piperidine derivatives as cholinesterase inhibitors.

A series of dispiro pyrrolidines were found to exhibit better inhibitory activity against BChE compared to AChE. researchgate.net Specifically, compound 7b from this series was identified as a potent mixed-mode BChE inhibitor. researchgate.net Similarly, a set of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] also showed promising efficacy against both AChE and BChE. rsc.org

Furthermore, α,β-unsaturated carbonyl based piperidinone derivatives have been synthesized and evaluated for their ability to inhibit both AChE and BuChE. acgpubs.org One derivative, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one, was found to be a potent AChE inhibitor, while 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one showed the best anti-BuChE activity. acgpubs.org

| Compound Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| Dispiro pyrrolidines | AChE, BChE | Better inhibitory activity against BChE. Compound 7b is a potent mixed-mode BChE inhibitor. researchgate.net |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | AChE, BChE | Promising efficacy against both enzymes. rsc.org |

| α,β-Unsaturated carbonyl based piperidinones | AChE, BChE | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one is a potent AChE inhibitor. 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one is a potent BuChE inhibitor. acgpubs.org |

Potential for Cognitive Enhancement and Neuroprotective Applications

The inhibition of cholinesterases by pyrrolidine and piperidine derivatives directly points to their potential for cognitive enhancement in conditions like Alzheimer's disease. By preventing the breakdown of acetylcholine (B1216132), these compounds can help to improve cholinergic neurotransmission, which is crucial for learning and memory.

Novel pyrrolidine-2-one derivatives have demonstrated neuroprotective effects against scopolamine-induced cognitive impairment in mice. nih.gov These compounds were effective in mitigating the behavioral and biochemical changes caused by scopolamine (B1681570), suggesting their potential as therapeutic candidates for cognitive deficits. nih.gov The neuroprotective effects of piperine, a piperidine-containing alkaloid, are also well-documented, with its derivatives showing potential in activating neuroprotective pathways. nih.gov

Anti-infective Applications of Pyrrolidine and Piperidine Scaffolds

The pyrrolidine and piperidine rings are found in numerous compounds with a wide range of anti-infective properties, including antibacterial and antifungal activities. researchgate.net

Several studies have investigated the antimicrobial activity of piperidine and pyrrolidine substituted halogenobenzene derivatives. nih.govtandfonline.com Certain compounds in this class inhibited the growth of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae), as well as the fungus Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 32 to 512 μg/ml. nih.govtandfonline.com The bioactivity of these compounds appears to be correlated with the presence and position of halogen substituents. tandfonline.com

Newly synthesized aminopyridine, pyrrolidine, piperidine, and morpholine (B109124) acetamides have also shown encouraging antibacterial potency against both Gram-positive and Gram-negative bacteria. mdpi.com Specifically, compounds bearing a para-chlorophenyl moiety demonstrated significant antibacterial properties. mdpi.com

Furthermore, the pyrrolidine scaffold is present in compounds that are active against various human pathogens, including Vibrio cholerae, Proteus mirabilis, Micrococcus luteus, and Bacillus subtilis. nih.gov

| Compound Class | Target Organisms | MIC Range / Activity |

|---|---|---|

| Piperidine/Pyrrolidine substituted halogenobenzenes | Gram-positive bacteria, Gram-negative bacteria, Candida albicans | 32–512 μg/ml nih.govtandfonline.com |

| Aminopyridine, Pyrrolidine, Piperidine, Morpholine acetamides | Gram-positive and Gram-negative bacteria | Encouraging antibacterial potency mdpi.com |

| Pyrrolidine-based compounds | Vibrio cholerae, Proteus mirabilis, Micrococcus luteus, Bacillus subtilis | Good antimicrobial activity nih.gov |

Antibacterial Spectrum and Efficacy

Derivatives containing pyrrolidine and piperidine moieties have demonstrated notable antibacterial activity against a range of pathogenic bacteria. Research into novel piperidine derivatives has shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, in a study evaluating newly synthesized piperidine derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. nih.govnih.gov The results indicated that modifications to the molecular structure could significantly enhance antibacterial potency. nih.gov

Similarly, isoindoline-1-one derivatives featuring a piperidine moiety have been designed and evaluated for their activity against phytopathogenic bacteria. nih.govpharmablock.com One particular compound, Y8, exhibited excellent activity against Xanthomonas oryzae pv oryzae (Xoo), a significant pathogen in rice, with a half-maximal effective concentration (EC50) of 21.3 μg/mL. pharmablock.com Further studies on 2-hydroxypyrrolidine/piperidine derivatives revealed that compounds like 1-(quinolin-3-yl) pyrrolidin-2-ol (B7900541) (P7) were highly effective against five different bacterial pathogens, showing a maximum zone of inhibition of 28 ± 0.14 mm against E. coli. nih.gov Halogenobenzene derivatives substituted with piperidine and pyrrolidine also showed broad-spectrum activity, inhibiting the growth of S. aureus, Bacillus subtilis, Yersinia enterocolitica, E. coli, and Klebsiella pneumoniae with minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/mL. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrrolidine/Piperidine Derivatives

| Compound Type | Test Organism(s) | Key Findings | Reference |

|---|---|---|---|

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus, Escherichia coli | Showed good activity against S. aureus compared to standard. | nih.govnih.gov |

| Isoindolin-1-one with piperidine moiety (Y8) | Xanthomonas oryzae pv oryzae (Xoo) | EC50 = 21.3 μg/mL. | pharmablock.com |

| 1-(quinolin-3-yl) pyrrolidin-2-ol (P7) | E. coli, K. pneumoniae, and others | Max. zone of inhibition against E. coli was 28 ± 0.14 mm. | nih.gov |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus, B. subtilis, E. coli, K. pneumoniae | MIC values of 32-512 µg/mL. | mdpi.com |

Antifungal Activities

The structural framework of pyrrolidine and piperidine is also conducive to antifungal activity. Several studies have highlighted the potential of these derivatives in combating fungal pathogens. mdpi.comnih.gov For example, derivatives of 4-(1-pyrrolidinyl) piperidine have been screened for their effectiveness against fungi such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans, with some compounds demonstrating significant inhibitory effects. ajchem-a.com

The introduction of specific chemical groups can enhance this activity. Thiosemicarbazone derivatives of piperidin-4-one, for instance, have shown significantly higher antifungal activity compared to their parent piperidin-4-one compounds, indicating that the thiosemicarbazone moiety contributes to the antifungal action. mdpi.com Furthermore, halogenobenzene compounds substituted with piperidine and pyrrolidine have been found to inhibit the growth of the yeast-like fungus Candida albicans at MIC values between 32 and 512 µg/mL. mdpi.com

Table 2: Antifungal Activity of Selected Pyrrolidine/Piperidine Derivatives

| Compound Type | Test Organism(s) | Key Findings | Reference |

|---|---|---|---|

| 4-(1-pyrrolidinyl) piperidine derivatives | Aspergillus niger, Aspergillus flavus, Candida albicans | Showed varying degrees of inhibition. | ajchem-a.com |

| Thiosemicarbazone derivatives of piperidin-4-one | Fungal strains | Enhanced antifungal activity compared to parent compounds. | mdpi.com |

| 2,6-dipyrrolidino-1,4-dibromobenzene | Candida albicans | Inhibited growth with MIC values of 32-512 µg/mL. | mdpi.com |

Antiviral Properties (e.g., SARS-CoV-2 Inhibitors)

The emergence of viral pandemics has spurred the search for novel antiviral agents, and pyrrolidine/piperidine derivatives have emerged as a promising area of research. mdpi.com Specifically, in the context of SARS-CoV-2, certain analogues have shown potent inhibitory activity. One study focused on spiro[indoline-3,5′-pyrido[2,3-d:6,5-d′]dipyrimidine] derivatives, where a 5-(pyrrolidin-1-ylsulfonyl)-1′H-spiroindoline compound (3a) was identified as the most active against SARS-CoV-2 replication, achieving an 84% inhibition rate. mdpi.com

Another class of compounds, 1,4,4-trisubstituted piperidines, has been shown to possess micromolar activity against both human coronavirus 229E and SARS-CoV-2. The mechanism of action for these compounds is believed to involve the inhibition of the viral nsp5 main protease (Mpro), a crucial enzyme for viral replication.

Anthelmintic Activity

Helminth infections remain a significant global health problem, and derivatives of piperidine and related structures have long been explored for their anthelmintic properties. Piperazine (B1678402), a related six-membered nitrogenous heterocycle, functions as a GABA receptor agonist, leading to the flaccid paralysis of worms and their subsequent expulsion from the host.

More recent research has focused on synthesizing novel derivatives with improved efficacy. A series of 1,4-disubstituted piperazine derivatives demonstrated promising in vitro anthelmintic activity against the earthworm Eisenia fetida, which is commonly used as a model organism. Additionally, the development of pyrrolidine oxadiazoles (B1248032) has yielded new candidates for anthelmintic drugs, particularly against parasitic roundworms like Haemonchus contortus that have developed resistance to existing treatments.

Anti-inflammatory and Analgesic Properties of Pyrrolidine/Piperidine Derivatives

The dual presence of pyrrolidine and piperidine rings is a common feature in molecules designed to target pain and inflammation. These derivatives often interact with the central nervous system, particularly opioid receptors, or inhibit enzymes involved in the inflammatory cascade.

A series of novel 4-aminomethyl piperidine derivatives were synthesized and evaluated for their analgesic potential. One compound, designated HN58, demonstrated exceptional activity, achieving 100% inhibition in a writhing test, with its effects being reversible by naloxone, suggesting interaction with the µ-opioid receptor. Similarly, derivatives of 4-(4'-bromophenyl)-4-piperidinol, specifically compounds PD1, PD3, and PD5, exhibited highly significant analgesic effects. Pyrrolidinomorphinane derivatives have also shown potent analgesic properties by completely preventing pain reactions in writhing tests induced by both acetic acid and acetylcholine.

In the realm of anti-inflammatory action, new pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation. Certain compounds from this class, such as A-1, displayed the highest anti-inflammatory effects in the tested series.

Table 3: Analgesic and Anti-inflammatory Activity of Pyrrolidine/Piperidine Derivatives

| Compound Type | Activity | Key Findings | Reference |

|---|---|---|---|

| 4-Aminomethyl piperidine derivative (HN58) | Analgesic | Showed 100% inhibition in writhing test; µ-opioid receptor involvement. | |

| 4-(4'-bromophenyl)-4-piperidinol derivative (PD5) | Analgesic | Exhibited a highly significant analgesic effect. | |

| Pyrrolidine derivative (A-1) | Anti-inflammatory | Exhibited the highest anti-inflammatory effect in its series via COX inhibition. | |

| Pyrrolidinomorphinane derivatives | Analgesic | Completely inhibited acetic acid and acetylcholine induced writhing. |

Metabolic Disorder Applications, Including Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for managing type 2 diabetes. Pyrrolidine and piperidine scaffolds are integral to the design of many DPP-IV inhibitors. The nitrile group on a pyrrolidine ring, for example, is a common feature that interacts with the S1 site of the enzyme, which is crucial for inhibitory activity.

Researchers have designed and synthesized various series of DPP-IV inhibitors incorporating these heterocyclic systems. One study on piperazine-derived compounds identified 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (2g) as a potent DPP-IV inhibitor. Another series of 1,4-bis(phenylsulfonyl) piperazine derivatives were also found to inhibit DPP-IV, with activity ranging from 11.2% to 22.6% at a concentration of 100 µmol L–1. These findings underscore the importance of the pyrrolidine/piperidine framework in developing new treatments for metabolic disorders.

Exploration of Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitory Activity

Phosphoinositide 3-kinase delta (PI3Kδ) is a critical enzyme in the signaling pathways of immune cells, particularly B-cells. Its inhibition is a promising strategy for treating certain B-cell malignancies and autoimmune diseases. nih.gov The introduction of pyrrolidine and piperidine groups into various molecular scaffolds has led to the discovery of potent and selective PI3Kδ inhibitors.

A novel series of quinazoline-based compounds demonstrated that substituting the 4-position with pyrrolidineoxy or piperidineamino groups resulted in potent PI3Kδ inhibitory activities. nih.gov Specifically, compounds 12d, 14b, and 14c displayed high potency against PI3Kδ with IC50 values of 4.5, 3.0, and 3.9 nM, respectively, which is comparable to the established inhibitor idelalisib (B1684644) (IC50 = 2.7 nM). nih.gov These compounds also showed excellent selectivity for the δ isoform over other PI3K isoforms (α, β, and γ) and exhibited anti-proliferative effects against several human B cell lines. nih.gov

Table 4: PI3Kδ Inhibitory Activity of Quinazoline (B50416) Derivatives

| Compound | Substitution at 4-position | PI3Kδ IC50 (nM) | Reference |

|---|---|---|---|

| 12d | Pyrrolidineoxy | 4.5 | nih.gov |

| 14b | Piperidineamino | 3.0 | nih.gov |

| 14c | Piperidineamino | 3.9 | nih.gov |

| Idelalisib (Reference) | N/A | 2.7 | nih.gov |

Assessment of Selectivity and Potential Off-Target Interactions, including hERG Channel Modulation in this compound Analogues

The development of new therapeutic agents requires a thorough evaluation of their selectivity and potential for off-target interactions to minimize the risk of adverse effects. For analogues of this compound, a key area of investigation in safety pharmacology is their interaction with a range of biological targets, with a particular focus on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of the hERG channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes, making early assessment of hERG liability a critical step in drug discovery. nih.govfrontiersin.org

Selectivity Profiling of this compound Analogues

The selectivity of this compound analogues is highly dependent on the specific chemical scaffold and the therapeutic target for which they are designed. This chemical moiety is a versatile building block found in compounds targeting a variety of receptors and enzymes. nih.govmdpi.com The pyrrolidine and piperidine rings, being saturated heterocycles, allow for three-dimensional exploration of chemical space, which can be leveraged to achieve target specificity. nih.gov

For instance, in the development of antagonists for the C-C chemokine receptor type 5 (CCR5), a target for anti-HIV therapies, various modifications to the this compound core have been explored to enhance potency and selectivity. researchgate.netnih.gov Structure-activity relationship (SAR) studies in this area have shown that substitutions on both the pyrrolidine and piperidine rings, as well as the nature of the linker connecting them to other parts of the molecule, play a crucial role in determining the affinity and selectivity for the CCR5 receptor over other G-protein coupled receptors (GPCRs).

Similarly, in the pursuit of melanin-concentrating hormone receptor 1 (MCHR1) antagonists for the treatment of obesity, compounds incorporating the this compound scaffold have been synthesized and evaluated. afantitis.com The selectivity of these compounds is assessed through screening against a panel of other MCH receptors and a broader range of off-target proteins.

The stereochemistry of the this compound core is also a critical determinant of selectivity. The chiral centers at the 3-position of the piperidine ring and potentially on the pyrrolidine ring can lead to different spatial arrangements of substituents, resulting in distinct binding modes and affinities for the intended target versus off-targets. nih.gov

hERG Channel Modulation by this compound Analogues

The potential for hERG channel inhibition is a significant concern for basic molecules such as those containing piperidine and pyrrolidine moieties. The nitrogen atoms in these rings can become protonated at physiological pH, a common feature in many hERG blockers. researchgate.net The interaction with the hERG channel is often driven by a combination of hydrophobic and electrostatic interactions with key amino acid residues within the channel pore, such as tyrosine 652 and phenylalanine 656. nih.gov

SAR studies on various chemical series have provided insights into mitigating hERG liability. For novel pyrrolidine-based MCHR1 antagonists, it was found that replacing a dimethoxyphenyl ring with more polar alkyl groups significantly reduced hERG inhibition. nih.gov This highlights a common strategy in medicinal chemistry: reducing lipophilicity and introducing polar functionality can decrease the affinity for the hydrophobic binding pocket of the hERG channel.

In another example, the investigation of pyridine (B92270) analogues of known hERG blockers demonstrated that introducing rigidity close to the positively charged center could effectively decrease hERG affinity. researchgate.net This principle can be applied to the design of this compound analogues by constraining the conformational flexibility of the molecule.

The following table summarizes hypothetical data for a series of this compound analogues, illustrating how structural modifications can influence selectivity and hERG channel activity.

| Compound | Primary Target | Primary Target Affinity (IC50, nM) | Off-Target 1 (e.g., CCR2) Affinity (IC50, nM) | Off-Target 2 (e.g., 5-HT2A) Affinity (IC50, nM) | hERG Inhibition (IC50, µM) |

| Analog 1 | CCR5 | 10 | >1000 | 500 | 1.2 |

| Analog 2 | CCR5 | 15 | >1000 | 800 | 5.8 |

| Analog 3 | MCHR1 | 5 | 500 | >1000 | 0.8 |

| Analog 4 | MCHR1 | 8 | 800 | >1000 | 10.5 |

| Analog 5 | CCR5 | 12 | >1000 | 650 | 3.4 |

| Analog 6 | MCHR1 | 7 | 600 | >1000 | 7.2 |

This table contains illustrative data and does not represent actual experimental results.

The data in the table demonstrates that subtle changes to the this compound scaffold can lead to significant differences in both selectivity and hERG liability. For example, a slight modification between Analog 1 and Analog 2 could result in a nearly five-fold improvement in the hERG safety profile. Similarly, modifications leading from Analog 3 to Analog 4 could drastically reduce hERG inhibition while maintaining high affinity for the primary target.

Computational and Theoretical Studies on 3 Pyrrolidin 1 Yl Piperidine Systems

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of 3-(pyrrolidin-1-yl)piperidine, might interact with a biological target.

RNA-Dependent RNA Polymerase (RdRp): The RNA-dependent RNA polymerase is a crucial enzyme for the replication and transcription of RNA viruses. mdpi.compensoft.net As such, it is a significant target for antiviral drug development. Molecular docking studies have been employed to investigate the binding of various heterocyclic compounds, including those with piperidine (B6355638) and pyrrolidine (B122466) scaffolds, to the RdRp of viruses like SARS-CoV-2. mdpi.comnih.gov These studies help in identifying potential inhibitors by analyzing their binding affinity and interactions with the active site of the enzyme. mdpi.com For instance, research has shown that specific derivatives can exhibit high binding affinities, suggesting they could be effective inhibitors. mdpi.comnih.gov

Spike Glycoprotein (B1211001): The spike glycoprotein of viruses, such as SARS-CoV-2, is another critical target as it mediates viral entry into host cells. nih.govdrdo.gov.in Computational studies have explored the interaction of various small molecules with this protein. nih.govmdpi.com Molecular docking simulations can reveal how compounds, including those containing piperidine or pyrrolidine moieties, bind to the spike protein, potentially disrupting its function and preventing viral infection. nih.govresearchgate.net These in silico analyses are instrumental in screening large libraries of compounds to identify promising candidates for further experimental validation. drdo.gov.in

ADORA1 Receptor: While specific docking studies of this compound with the ADORA1 receptor are not extensively detailed in the provided context, the general principles of molecular docking are applicable. Piperidine and pyrrolidine derivatives are known to interact with various G protein-coupled receptors. Docking simulations would typically involve predicting the binding pose of the ligand within the receptor's binding pocket and analyzing the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is vital for understanding the structure-activity relationship and for designing more potent and selective ligands.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. These methods are essential for understanding the intrinsic properties of compounds like this compound.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.govscirp.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For derivatives of piperidine and pyrrolidine, DFT calculations have been used to determine these energies and predict their reactivity. researchgate.net This analysis helps in understanding their potential roles in chemical reactions and biological interactions.

| Property | Significance |

| HOMO Energy | Indicates electron-donating capability. |

| LUMO Energy | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | Reflects chemical reactivity and kinetic stability. nih.gov |

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density on the atoms within a molecule. This provides information about the atomic charges and the nature of chemical bonds. dergipark.org.tr

Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the surface of a molecule. dergipark.org.trnih.gov These maps are valuable for predicting how a molecule will interact with other molecules, particularly biological targets. nih.gov Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. dergipark.org.trnih.gov For piperidine and pyrrolidine derivatives, MEP analysis can identify the electron-rich and electron-poor regions, which is crucial for understanding their binding mechanisms with biological receptors. nih.gov

Advanced Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its biological activity. Conformational analysis and molecular dynamics simulations are powerful tools for studying these aspects.

A conformational study of N-substituted piperidine and pyrrolidine derivatives was conducted using computational chemistry tools. The analysis involved identifying the lowest three minimum-energy conformers for each derivative. researchgate.net The relative proportions of these conformers were estimated using thermodynamic calculations, and their geometries were fully optimized using DFT methods. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of how a molecule and its complex with a biological target behave over time. researchgate.neted.ac.uk These simulations can reveal the stability of ligand-protein interactions and identify key residues involved in binding. nih.govsemanticscholar.org For piperidine-containing compounds, MD simulations have been used to confirm the stability of their binding to targets like acetylcholinesterase and to analyze the dynamic behavior of the ligand-receptor complex. researchgate.net

Mechanistic Investigations of Organic Reactions and Biological Pathways via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions and biological processes. acs.orgrsc.org Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating reaction mechanisms. acs.org

For instance, DFT studies have been employed to propose catalytic cycles for the synthesis of pyrrolidines and piperidines. acs.org These computational investigations can help to understand the step-by-step process of a reaction, identify intermediates and transition states, and explain observed stereoselectivity. nih.gov In the context of biological pathways, computational methods can model enzyme-catalyzed reactions, providing insights into how substrates bind and are transformed into products. This knowledge is fundamental for the development of new catalysts and therapeutic agents. researchgate.netmdpi.com

Advanced Analytical and Characterization Techniques for 3 Pyrrolidin 1 Yl Piperidine and Its Derivatives

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopy is fundamental to the structural determination of organic molecules. Techniques such as NMR, IR, and mass spectrometry provide complementary information that, when combined, offers a detailed picture of the molecular architecture of 3-(Pyrrolidin-1-yl)piperidine and its analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and dynamic behavior of this compound.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the piperidine (B6355638) and pyrrolidine (B122466) rings. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. Computational studies and experimental data on related compounds, such as 4-(1-Pyrrolidinyl)piperidine, show that the chemical shifts are highly sensitive to the molecular geometry. researchgate.net

Conformational analysis is particularly important for piperidine-containing structures. The piperidine ring typically exists in a chair conformation, with substituents occupying either axial or equatorial positions. The relative stability of these conformers can be studied by comparing experimental and computed NMR data. researchgate.net For this compound, the pyrrolidinyl group at the C3 position can be either equatorial or axial, and the N-H proton on the piperidine ring can also be in either position, leading to multiple possible conformers.

Variable-Temperature (VT) NMR: The dynamic behavior and conformational interchange of the piperidine ring can be investigated using VT-NMR. At room temperature, the rapid interconversion between chair forms may lead to averaged signals. By lowering the temperature, this interconversion can be slowed or "frozen out" on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers and the determination of the energy barrier for ring inversion.

¹⁹F NMR: For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR is an essential characterization tool. Its high sensitivity and wide chemical shift range make it excellent for confirming the presence and electronic environment of fluorine substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for piperidine and pyrrolidine rings. Actual values may vary depending on solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine C2 | 2.9 - 3.1 (axial), 2.4 - 2.6 (equatorial) | ~50 - 55 |

| Piperidine C3 | 2.5 - 2.8 | ~60 - 65 |

| Piperidine C4 | 1.4 - 1.8 | ~25 - 30 |

| Piperidine C5 | 1.4 - 1.8 | ~25 - 30 |

| Piperidine C6 | 2.9 - 3.1 (axial), 2.4 - 2.6 (equatorial) | ~45 - 50 |

| Pyrrolidine C2'/C5' | 2.5 - 2.8 | ~50 - 55 |

| Pyrrolidine C3'/C4' | 1.7 - 2.0 | ~23 - 28 |

| Piperidine N-H | 1.5 - 3.0 (broad) | - |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations such as stretching and bending. msu.edu It is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of key structural features.

The IR spectrum of neutral pyrrolidine shows characteristic C-H stretching vibration bands. researchgate.net Following ionization, the N-H stretching vibration band is significantly enhanced. researchgate.net The analysis of vibrational overtone spectra has also been used to study N-H and C-H stretching vibrations in pyrrolidine. dtic.mil

Key vibrational modes for this compound include:

N-H Stretch: A moderate to weak absorption in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine in the piperidine ring.

C-H Stretch: Multiple sharp absorptions in the 2800-3000 cm⁻¹ region due to the aliphatic C-H bonds in both rings.

C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ region corresponding to the stretching vibrations of the carbon-nitrogen bonds.

CH₂ Bending (Scissoring): Vibrations typically observed around 1450 cm⁻¹. msu.edu

The region between 600 and 1450 cm⁻¹ is known as the "fingerprint region," which contains a complex pattern of absorptions unique to the molecule, arising from various bending, rocking, and twisting motions. msu.edu This region is highly valuable for confirming the identity of a compound by comparison with a reference spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Piperidine) | 3300 - 3500 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| CH₂ Bending | ~1450 | Medium |

| C-N Stretch | 1000 - 1250 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov Techniques like electrospray ionization (ESI) are used to generate ions from the sample, which are then analyzed. nih.govscielo.br

Beyond accurate mass, tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. nih.gov In these experiments, the protonated molecule ([M+H]⁺) is isolated and fragmented by collision-induced dissociation. The resulting fragment ions provide valuable structural information. For this compound, key fragmentation pathways would likely involve:

α-Cleavage: The cleavage of bonds adjacent to the nitrogen atoms is a common pathway for amines. This could lead to the opening of either the piperidine or pyrrolidine ring.

Loss of the Pyrrolidine Ring: Cleavage of the C-N bond connecting the two rings, resulting in a fragment corresponding to the protonated piperidine ring and a neutral pyrrolidine molecule, or vice versa.

Ring Fission: Fragmentation of the piperidine or pyrrolidine ring systems into smaller, stable ions. Studies on α-pyrrolidinophenone synthetic cathinones show that the loss of the neutral pyrrolidine molecule is a dominant fragmentation pathway. wvu.edu

Analysis of the fragmentation patterns of related piperidine alkaloids has proven to be a powerful tool for structural characterization. nih.govscielo.br

Table 3: Expected Key Ions in the HRMS Fragmentation of this compound (C₉H₁₈N₂)

| m/z (calculated) | Possible Formula | Proposed Fragmentation |

| 155.1597 | [C₉H₁₉N₂]⁺ | Protonated molecule [M+H]⁺ |

| 85.0891 | [C₅H₁₁N]⁺ | Piperidine fragment after C-N bond cleavage |

| 71.0735 | [C₄H₉N]⁺ | Pyrrolidine fragment after C-N bond cleavage |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation in the solid state.

For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction would reveal:

Conformation of the Rings: It would unambiguously establish the conformation of the piperidine ring, which is typically a chair form in related structures. nih.govresearchgate.netresearchgate.net It would also detail the puckering of the pyrrolidine ring.

Substituent Orientation: The analysis would confirm whether the pyrrolidinyl group at the C3 position adopts an axial or equatorial orientation. In many substituted piperidines, bulky groups preferentially occupy the equatorial position to minimize steric hindrance. nih.gov

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state through forces like hydrogen bonding (e.g., involving the piperidine N-H), and van der Waals interactions. researchgate.net

Studies on related piperidine derivatives have successfully used X-ray diffraction to characterize their molecular and crystal structures, often revealing that the piperidine ring adopts a chair or distorted boat conformation. iucr.orgnih.gov

Table 4: Typical Crystallographic Data from Piperidine Derivatives Note: Data derived from published crystal structures of various piperidine derivatives. researchgate.netnih.gov

| Parameter | Typical Value Range | Information Provided |

| C-C Bond Length (ring) | 1.50 - 1.54 Å | Standard single bond lengths within the rings |

| C-N Bond Length (ring) | 1.45 - 1.49 Å | Carbon-nitrogen bond distances in the heterocycles |

| Ring Torsion Angles | Varies | Defines the specific chair, boat, or twist conformation |

| Hydrogen Bond (D-H···A) Distance | 2.5 - 3.2 Å | Strength and geometry of intermolecular hydrogen bonds |

| Crystal System | Monoclinic, Triclinic, etc. | The symmetry and arrangement of the unit cell |

Surface and Interaction Analysis (e.g., Hirshfeld Analysis for Intermolecular Contacts)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. nih.gov By mapping properties onto a molecular surface, it provides insights into how molecules pack together.

The key outputs of a Hirshfeld analysis are:

d_norm Surface: A surface mapped with the normalized contact distance, where red spots indicate close intermolecular contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. iucr.org These maps are particularly useful for highlighting hydrogen bonds.

For piperidine derivatives, Hirshfeld analysis has shown that crystal packing is often dominated by H···H contacts, which can contribute over 70% of the total interactions. iucr.orgnih.gov Other significant interactions include C···H/H···C and O···H/H···O contacts (in the case of oxygen-containing derivatives). iucr.org This analysis is crucial for understanding the forces that govern the stability of the crystal structure. nih.govresearchgate.net

Table 5: Example of Intermolecular Contact Contributions from Hirshfeld Analysis of a Piperidine Derivative iucr.orgnih.gov

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | ~73 - 74% |

| C···H / H···C | ~18 - 19% |

| O···H / H···O | ~7 - 8% |

| N···H / H···N | ~0.1% |

Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., Flash Column Chromatography)

Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its final purity. Flash column chromatography is a commonly used preparative method in synthetic organic chemistry.

For the purification of this compound, a basic compound, specific conditions are typically required:

Stationary Phase: Silica (B1680970) gel is the most common stationary phase.